9-Methylamino Minocycline is a derivative of the antibiotic minocycline, which belongs to the tetracycline class. This compound is characterized by the presence of a methylamino group at the 9-position of the minocycline structure, which alters its pharmacological properties. Minocycline itself is widely recognized for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, and has applications in treating various infections and dermatological conditions such as acne vulgaris.
9-Methylamino Minocycline is synthesized from minocycline, which is produced through fermentation processes using Streptomyces species. The specific derivative can be obtained through chemical modifications of the parent compound, often involving reactions that introduce or modify functional groups at specific positions on the tetracycline backbone.
9-Methylamino Minocycline falls under the category of semisynthetic tetracyclines, which are modified forms of naturally occurring tetracyclines. Its classification includes:
The synthesis of 9-Methylamino Minocycline involves several key steps that typically include:
A notable synthetic route involves using a 9-halogenated minocycline intermediate, which undergoes nucleophilic substitution with an appropriate amine to yield 9-Methylamino Minocycline. This method allows for high yields and purity by minimizing side reactions and optimizing reaction conditions .
The molecular structure of 9-Methylamino Minocycline can be represented as follows:
The chemical behavior of 9-Methylamino Minocycline includes:
The compound's stability can be influenced by pH levels and temperature during storage; thus, it is recommended to store it in a cool and dark environment .
The mechanism of action of 9-Methylamino Minocycline primarily involves:
Studies have shown that minocycline derivatives can also exhibit neuroprotective effects and may influence various signaling pathways involved in inflammation and apoptosis .
Relevant data indicate that its solubility characteristics make it suitable for various pharmaceutical formulations .
9-Methylamino Minocycline has several important applications:
9-Methylamino minocycline is a complex polycyclic molecule with the systematic name (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide. Its molecular formula is C24H30N4O7, corresponding to a molecular weight of 486.52 g/mol [2] [5] [6]. Structurally, it retains the tetracyclic nucleus characteristic of tetracycline antibiotics but features a methylamino group (-NHCH3) at the C9 position instead of minocycline’s dimethylamino group (-N(CH3)2). This modification alters its physicochemical behavior, including polarity and spectroscopic properties.
The compound typically presents as a dark orange solid with limited solubility in water but moderate solubility in polar organic solvents like methanol. Key spectral characteristics include:
Table 1: Fundamental Chemical Descriptors of 9-Methylamino Minocycline
Property | Value/Descriptor |
---|---|
CAS Registry Number | 607402-73-3 |
Molecular Formula | C24H30N4O7 |
Exact Molecular Weight | 486.52 g/mol |
IUPAC Name | (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide |
Key Synonyms | Minocycline Impurity 8; 9-Methylamino minocycline hydrochloride |
Appearance | Dark orange crystalline solid |
9-Methylamino minocycline forms during the final stages of minocycline synthesis via incomplete methylation of the C9 amino group. Minocycline production typically involves catalytic hydrogenation or chemical reduction of 9-nitro-minocycline intermediates, followed by methylation. Insufficient reaction time, suboptimal catalyst efficiency, or impurities in dimethylating agents (e.g., iodomethane) can lead to residual monomethylated species like 9-methylamino minocycline [6] [10].
This impurity is classified as a structurally similar transformation product due to its close resemblance to minocycline. Analytical challenges arise because:
Table 2: Analytical Methods for Detection and Quantification
Technique | Conditions | Detection Limit |
---|---|---|
HPLC-UV | C18 column (250 × 4.6 mm); 0.1% TFA/Acetonitrile gradient; 35°C; 260 nm | 0.05% |
UPLC-MS/MS | HSS T3 column; 0.1% Formic acid/Methanol gradient; ESI+ MRM | 10 ppb |
CE-DAD | Fused silica capillary; 50 mM borate buffer (pH 9.2); 25 kV | 0.1% |
Global regulatory agencies (FDA, EMA, ICH) mandate strict control of 9-methylamino minocycline in minocycline active pharmaceutical ingredients (APIs) and finished products. Per ICH Q3A(R2) guidelines, it is categorized as a qualified impurity with a reporting threshold of 0.05%, identification threshold of 0.10%, and qualification threshold of 0.15% [7] [10]. Regulatory submissions for minocycline generics (ANDA) must include:
Certified reference materials (CRMs) of this impurity are commercially available from suppliers like Simson Pharma and SynZeal, accompanied by comprehensive Certificates of Analysis (CoA) detailing purity (>98%), chromatographic data, and spectroscopic characterization [2] [5] [7]. Regulatory stability studies require monitoring impurity levels under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions to establish shelf-life limits.
Table 3: Regulatory Thresholds and Control Measures
Parameter | Requirement | Guideline |
---|---|---|
Reporting Threshold | 0.05% | ICH Q3A(R2) |
Identification Threshold | 0.10% | ICH Q3A(R2) |
Qualification Threshold | 0.15% | ICH Q3A(R2) |
Specification Limit | ≤0.15% (API); ≤0.20% (Product) | ICH Q6A |
Reference Standard Traceability | Pharmacopeial (USP/EP) or fully characterized CRM | ICH Q7 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1